
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Overview
Description
1-Methylguanosine is a modified nucleoside derived from guanosine, where a methyl group is attached to the nitrogen atom at position 1 of the guanine base. This compound is a significant component in various biological processes, particularly in the modification of transfer RNA (tRNA) molecules. The presence of 1-methylguanosine in tRNA is crucial for the accuracy and efficiency of protein translation, as it helps in the correct decoding of genetic information .
Mechanism of Action
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of molecular targets, particularly those with polar bonds .
Mode of Action
They can attack electrophilic carbon atoms in polar bonds, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It has been used in the preparation of c-2 and c-20-diaryl steroidal derivatives , suggesting its involvement in the modification of steroidal structures.
Result of Action
It has been used as an intermediate in the synthesis of multiblock copolymers having fullerene backbone for possible applications in photovoltaic devices , indicating its potential role in material science.
Action Environment
The action of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is known to react violently with water , and thus, must be handled under anhydrous conditions. The presence of certain functional groups, temperature, and the solvent used can also significantly influence its reactivity and the outcome of its reactions .
Preparation Methods
1-Methylguanosine can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the methylation of guanosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields 1-methylguanosine as the primary product .
In industrial settings, the production of 1-methylguanosine may involve more scalable and cost-effective methods. These methods often utilize enzymatic processes, where specific methyltransferase enzymes catalyze the methylation of guanosine. This approach is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
1-Methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: 1-Methylguanosine can be oxidized to form 1-methylxanthosine, a compound where the guanine base is converted to xanthine.
Reduction: Reduction of 1-methylguanosine can lead to the formation of 1-methylguanine, where the ribose moiety is removed.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methylguanosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemical research, 1-methylguanosine is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: In biological studies, 1-methylguanosine is essential for understanding the role of tRNA modifications in protein synthesis and gene expression.
Medicine: In medical research, 1-methylguanosine is investigated for its potential role as a biomarker for certain diseases, including cancer.
Comparison with Similar Compounds
1-Methylguanosine is part of a broader class of modified nucleosides, including other methylated guanosines such as 7-methylguanosine and 2-methylguanosine. While these compounds share some structural similarities, they differ in their specific methylation sites and biological functions:
7-Methylguanosine: This compound is involved in the capping of messenger RNA (mRNA) and plays a critical role in mRNA stability and translation initiation.
2-Methylguanosine: This modification is less common and is primarily found in certain types of RNA, where it may influence RNA folding and stability.
The uniqueness of 1-methylguanosine lies in its specific role in tRNA modification and its impact on the accuracy of protein synthesis. Its presence at position 37 of tRNA is particularly important for preventing frameshifting errors and ensuring the proper decoding of genetic information .
Biological Activity
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, commonly referred to as a Grignard reagent, is significant in organic synthesis due to its ability to form carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.
- CAS Number: 36637-44-2
- Molecular Formula: CHBrMgO
- Molecular Weight: 281.432 g/mol
- Structure: The compound features a tetrahydropyran ring, which enhances its stability and selectivity in reactions.
This compound acts primarily as a nucleophile in chemical reactions. Its mode of action involves:
- Nucleophilic Addition: Reacts with electrophilic carbon atoms, such as those found in carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols.
- Substitution Reactions: Participates in halogen-metal exchange reactions, which are essential for synthesizing various organic compounds.
- Coupling Reactions: Forms carbon-carbon bonds with electrophiles, facilitating the synthesis of complex structures.
Biological Activity
While the direct biological activity of this compound is not extensively documented, its role in synthesizing biologically active compounds is noteworthy. The compound has been utilized in the preparation of steroid derivatives, which are known to influence various biochemical pathways related to metabolism and hormonal regulation.
Case Studies
-
Synthesis of Steroidal Derivatives:
- Research indicates that this Grignard reagent can be employed to synthesize c-2 and c-20-diaryl steroidal derivatives. These derivatives have potential therapeutic applications due to their roles in hormone regulation and metabolic processes.
-
Research on PROTACs:
- In a study focused on PROTAC (Proteolysis Targeting Chimeras) technology, the compound was utilized as a key intermediate. The synthesis involved using this compound to create ligands that target specific E3 ligases, demonstrating its relevance in drug development strategies aimed at targeted protein degradation.
Applications in Organic Synthesis
The versatility of this compound extends beyond biological applications; it is widely used in:
- Pharmaceutical Chemistry: As a building block for synthesizing active pharmaceutical ingredients (APIs).
- Material Science: In the preparation of polymers and advanced materials due to its ability to create complex molecular architectures.
Comparison with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenylmagnesium Bromide | Simple Grignard | Lacks protecting group; more reactive |
4-Methoxyphenylmagnesium Bromide | Methoxy-substituted | Contains methoxy group; different reactivity |
4-Bromophenylmagnesium Bromide | Halogenated | More reactive; lacks protective features |
This compound | Tetrahydropyran-protected | Enhanced stability and selectivity |
Properties
IUPAC Name |
magnesium;2-(phenoxy)oxane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSXXSBILKTDEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142402-62-8 | |
Record name | 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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